Cas no 18023-29-5 (5-acetyl-1H-Pyrrole-2-carbonitrile)

5-Acetyl-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound featuring both acetyl and nitrile functional groups on a pyrrole backbone. This structure makes it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The acetyl group enhances reactivity for further derivatization, while the nitrile moiety offers opportunities for nucleophilic addition or cyclization reactions. Its pyrrole core is significant in medicinal chemistry due to its prevalence in bioactive molecules. The compound's stability and well-defined reactivity profile make it suitable for controlled synthetic applications. High purity grades are available to ensure consistency in research and industrial processes.
5-acetyl-1H-Pyrrole-2-carbonitrile structure
18023-29-5 structure
Product Name:5-acetyl-1H-Pyrrole-2-carbonitrile
CAS No:18023-29-5
MF:C7H6N2O
MW:134.13534116745
MDL:MFCD12923826
CID:122717
PubChem ID:12730475
Update Time:2025-10-30

5-acetyl-1H-Pyrrole-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-acetyl-1H-Pyrrole-2-carbonitrile
    • 1H-Pyrrole-2-carbonitrile,5-acetyl-
    • Pyrrole-2-carbonitrile, 5-acetyl- (6CI,8CI)
    • MFCD12923826
    • FUXBOEOLBZCQHM-UHFFFAOYSA-N
    • SY272610
    • SCHEMBL1075141
    • 18023-29-5
    • 5-Acetylpyrrole-2-carbonitrile
    • MDL: MFCD12923826
    • Inchi: 1S/C7H6N2O/c1-5(10)7-3-2-6(4-8)9-7/h2-3,9H,1H3
    • InChI Key: FUXBOEOLBZCQHM-UHFFFAOYSA-N
    • SMILES: O=C(C)C1=CC=C(C#N)N1

Computed Properties

  • Exact Mass: 134.04808
  • Monoisotopic Mass: 134.048012819g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 56.6Ų

Experimental Properties

  • PSA: 56.65

5-acetyl-1H-Pyrrole-2-carbonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1052458-5g
5-Acetylpyrrole-2-carbonitrile
18023-29-5 95%
5g
$1320 2024-07-19
eNovation Chemicals LLC
Y1052458-5g
5-Acetylpyrrole-2-carbonitrile
18023-29-5 95%
5g
$1320 2025-02-26
eNovation Chemicals LLC
Y1052458-5g
5-Acetylpyrrole-2-carbonitrile
18023-29-5 95%
5g
$1320 2025-02-18

Additional information on 5-acetyl-1H-Pyrrole-2-carbonitrile

Introduction to 5-acetyl-1H-Pyrrole-2-carbonitrile (CAS No. 18023-29-5)

5-acetyl-1H-Pyrrole-2-carbonitrile, identified by its Chemical Abstracts Service (CAS) number 18023-29-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrole derivatives, a class of molecules known for their diverse biological activities and structural versatility. The presence of both an acetyl group and a nitrile moiety in its molecular structure endows it with unique chemical properties, making it a valuable scaffold for the synthesis of novel bioactive agents.

The molecular structure of 5-acetyl-1H-Pyrrole-2-carbonitrile consists of a five-membered aromatic ring containing one nitrogen atom, which is functionalized at the 2-position with a nitrile group (-CN) and at the 5-position with an acetyl group (-COCH₃). This specific arrangement of functional groups contributes to its reactivity and potential applications in drug discovery. The compound’s ability to participate in various chemical transformations, such as nucleophilic addition and condensation reactions, makes it a versatile intermediate in organic synthesis.

In recent years, there has been growing interest in pyrrole derivatives due to their role as key intermediates in the development of pharmaceuticals. Specifically, 5-acetyl-1H-Pyrrole-2-carbonitrile has been explored in the synthesis of molecules with potential therapeutic applications. For instance, studies have demonstrated its utility in the preparation of compounds that exhibit antimicrobial, anti-inflammatory, and anticancer properties. The acetyl group and nitrile group serve as handles for further functionalization, allowing chemists to design molecules with tailored biological activities.

One of the most compelling aspects of 5-acetyl-1H-Pyrrole-2-carbonitrile is its role in the development of small-molecule inhibitors targeting various biological pathways. Researchers have utilized this compound as a building block to create inhibitors of enzymes involved in cancer progression and inflammatory diseases. The nitrile group, for example, can be converted into other functional groups such as amides or carboxylic acids, which are common motifs in drug molecules. Similarly, the acetyl group can be modified or used to introduce additional substituents that enhance binding affinity to biological targets.

The synthesis of 5-acetyl-1H-Pyrrole-2-carbonitrile typically involves multi-step organic reactions starting from readily available precursors. One common synthetic route involves the condensation of acetamide with glyoxal or its derivatives, followed by cyclization and subsequent functionalization to introduce the nitrile group. These synthetic strategies highlight the compound’s accessibility and its potential for large-scale production, which is crucial for pharmaceutical applications.

Recent advancements in computational chemistry have further enhanced the understanding of 5-acetyl-1H-Pyrrole-2-carbonitrile’s reactivity and its role in drug design. Molecular modeling studies have revealed insights into how different substituents on the pyrrole ring can influence its interactions with biological targets. These insights are invaluable for designing more effective drug candidates and optimizing their pharmacokinetic properties.

The pharmacological profile of derivatives of 5-acetyl-1H-Pyrrole-2-carbonitrile has been extensively studied. For example, certain analogs have shown promising activity against kinases involved in tumor growth and metastasis. The ability to fine-tune the structure through modifications at the 3-position or other positions on the pyrrole ring allows for the development of highly specific inhibitors with reduced side effects. This level of structural control is essential for creating drugs that are both effective and safe.

In addition to its applications in oncology, 5-acetyl-1H-Pyrrole-2-carbonitrile has been explored for its potential in treating infectious diseases. Researchers have synthesized derivatives that exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. The nitrile group plays a critical role in these interactions by forming hydrogen bonds or participating in electrostatic interactions with target proteins or nucleic acids. This versatility underscores the compound’s importance as a scaffold for developing new antimicrobial agents.

The environmental impact and sustainability considerations are also important when evaluating compounds like 5-acetyl-1H-Pyrrole-2-carbonitrile. Modern synthetic methodologies emphasize green chemistry principles, such as minimizing waste and using renewable resources. Efforts have been made to develop more efficient synthetic routes that reduce hazardous byproducts and improve atom economy. These advancements not only enhance the sustainability of drug production but also make processes more cost-effective.

Future research directions for 5-acetyl-1H-Pyrrole-2-carbonitrile include exploring its role in modulating neurological disorders. Preliminary studies suggest that certain pyrrole derivatives may have neuroprotective properties, making them potential candidates for treating conditions such as Alzheimer’s disease or Parkinson’s disease. The acetyl group and nitrile moiety provide multiple sites for chemical modification, allowing researchers to design molecules that interact specifically with neuronal receptors or enzymes.

The integration of machine learning and artificial intelligence into drug discovery has opened new avenues for utilizing compounds like 5-acetyl-1H-Pyrrole-2-carbonitrile. AI-driven platforms can predict how different structural modifications will affect biological activity, enabling faster identification of promising drug candidates. This interdisciplinary approach combines traditional organic synthesis with cutting-edge computational techniques to accelerate the development of new therapeutics.

In conclusion,5-acetyl-1H-Pyrrole-2-carbonitrile (CAS No. 18023-29-5) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it an excellent scaffold for synthesizing bioactive molecules with applications ranging from oncology to infectious diseases treatment. As research continues to uncover new therapeutic possibilities,5-acetyl-1H-Pyrrole-2-carbonitrile will undoubtedly remain at the forefront of medicinal chemistry innovation.

Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd